molecular formula C13H20N2 B14358142 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 93128-48-4

1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B14358142
CAS No.: 93128-48-4
M. Wt: 204.31 g/mol
InChI Key: XGXBNROPOMEEPE-UHFFFAOYSA-N
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Description

1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by its hexamethyl substitution pattern and dihydropyrrolo[3,4-c]pyridine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl: Known for its similar hexamethyl substitution pattern.

    Phantolide: Another compound with a related structure and similar chemical properties.

Uniqueness

1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine stands out due to its unique dihydropyrrolo[3,4-c]pyridine core, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

93128-48-4

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1,1,2,3,3,6-hexamethylpyrrolo[3,4-c]pyridine

InChI

InChI=1S/C13H20N2/c1-9-7-10-11(8-14-9)13(4,5)15(6)12(10,2)3/h7-8H,1-6H3

InChI Key

XGXBNROPOMEEPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(N(C2(C)C)C)(C)C

Origin of Product

United States

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